molecular formula C11H7ClN2O2 B1455133 2-(2-Chloro-5-nitrophenyl)pyridine CAS No. 879088-40-1

2-(2-Chloro-5-nitrophenyl)pyridine

Cat. No. B1455133
M. Wt: 234.64 g/mol
InChI Key: AKVCBZWZBMTKMQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrophenyl)pyridine is a pyridine derivative with the CAS Number: 879088-40-1 . It has a molecular weight of 234.64 and its linear formula is C11H7ClN2O2 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine involves several steps . The process begins with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . This method produces few byproducts and has a high total yield .


Molecular Structure Analysis

The molecular structure of 2-(2-Chloro-5-nitrophenyl)pyridine can be represented by the linear formula C11H7ClN2O2 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

2-(2-Chloro-5-nitrophenyl)pyridine is a solid at room temperature . It has a molecular weight of 234.64 and its linear formula is C11H7ClN2O2 .

Scientific Research Applications

Applications in Chemical Synthesis

One of the significant applications of 2-(2-Chloro-5-nitrophenyl)pyridine is in the field of chemical synthesis, particularly as an intermediate in the preparation of antineoplastic drugs like GDC-0449. Researchers have investigated a synthetic route that starts with pyridine-1-oxide and 1-iodo-3-nitrobenzene, leading to the intermediate product 2-(2-chloro-5-nitrophenyl) pyridine. This route is noted for avoiding unstable compounds and employing inexpensive reagents, providing a more accessible and controllable approach to drug synthesis (Cao et al., 2014).

Role in Molecular Structure Studies

Another notable application is in the study of molecular structures and the synthesis of complex chemical compounds. For instance, the compound has been used in the synthesis of benzo(f)furo(3,4-c)(2,7)naphthyridines from furo(3,4-b)pyridines, showcasing the compound's role in facilitating complex chemical reactions and contributing to the structural understanding of these molecules (Görlitzer & Bartke, 2002).

Insecticidal Activity

In the realm of agriculture and pest control, derivatives of 2-(2-Chloro-5-nitrophenyl)pyridine have been synthesized and tested for their toxicity against pests like the cowpea aphid, Aphis craccivora Koch. The research in this area points to the potential of these compounds as effective insecticides, providing an alternative approach to pest management (Bakhite et al., 2014).

Applications in Pharmacology

Although the focus is not on drug use and dosage, it's worth noting the compound's role in pharmacological studies. For instance, 2-(2-Chloro-5-nitrophenyl)pyridine derivatives have been synthesized and evaluated for potential antidepressant and nootropic activities, highlighting its significance in the development of CNS active agents (Thomas et al., 2016).

Safety And Hazards

2-(2-Chloro-5-nitrophenyl)pyridine is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using a full-face respirator if exposure limits are exceeded .

properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVCBZWZBMTKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653955
Record name 2-(2-Chloro-5-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-nitrophenyl)pyridine

CAS RN

879088-40-1
Record name 2-(2-Chloro-5-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Procedure B was performed with 2-pyridylzinc bromide (4 mL, 2.0 mmol, 0.5 M in THF) and 3-bromo-4-chloro-nitrobenzene (236 mg, 1.0 mmol). Purified by chromatography on silica gel (10% ethyl acetate/hexanes) to yield 2-(2-chloro-5-nitrophenyl)pyridine as a light yellow solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The 2-chloro-5-nitro-iodobenzene (5 g, 17.6 mmol) was dissolved in 5 mL DMA in an oven dried flask and a 0.5M solution of 2-pyridylzincbromide (53 mL, 26.5 mmol, 0.5 M in THF) was added. The solution was degassed with N2 for ½ hr., the PPh3 (0.185 g, 0.7 mmol) and Pd(PPh3)4 (0.825 g, 0.7 mmol) were added, rinsed in with several mLs THF and the solution was degassed for a further 10 min before heating to 60° C. under N2. The reaction was complete by TLC in ˜8 h, cooled to RT, and poured into a 1:1 mixture of EtOAc/2.5N NaOH (500 mL). This solution was stirred for 10 min, passed through a course fritted filter containing celite to remove the solid, and then extracted. The organics were washed with brine and concentrated to a brown solid. The combined aqueous layers were backextracted with Et2O (1×200 mL). This was used to suspend the crude product, which was extracted with 1N HCl (1×200 mL, 3×100 mL). The combined aqueous extracts were cooled to 0° C., diluted with EtOAc (250 mL), and made basic with 10N NaOH (100 mL). This solution was separated, the aqueous layer extracted with EtOAc, and the combined organics were dried over Na2SO4 and charcoal with stirring. This solution was filtered through celite and concentrated to yield pure 4-chloro-3-(pyridin-2-yl)nitrobenzene (2.47 g, 10.5 mmol, 60% yield) which was used in the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
0.825 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.185 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Cao, HY Hu, HC Zhao, XQ Zhang, HM Gu, L Yang… - Chemical Papers, 2014 - Springer
In the current study a facile synthetic route for preparing antineoplastic drug GDC-0449 is investigated. Starting with pyridine-1-oxide and 1-iodo-3-nitrobenzene, the intermediate …
Number of citations: 6 link.springer.com
M Konishi, K Tsuchida, K Sano, T Kochi… - The Journal of Organic …, 2017 - ACS Publications
The palladium-catalyzed ortho-selective chlorination of N-quinolinylbenzamide derivatives with hydrochloric acid was achieved under anodic oxidation conditions. The use of 5,7-…
Number of citations: 82 pubs.acs.org
P Loos, H Alex, J Hassfeld, K Lovis… - … Process Research & …, 2016 - ACS Publications
The selective hydrogenation of functionalized nitroaromatics poses a major challenge from both academic as well as industrial viewpoints. As part of the CHEM21 initiative ( www.…
Number of citations: 55 pubs.acs.org
A Elagamy, LK Elghoneimy, RK Arafa - … in the Synthesis and Applications of …, 2023 - Elsevier
Pyridine is a chemical scaffold with growing biological importance. Pyridine-based compounds represent a useful class of heterocycles found in various chemotherapeutic agents in …
Number of citations: 0 www.sciencedirect.com
P Huang, S Zheng, BM Wierbowski, Y Kim, D Nedelcu… - Cell, 2018 - cell.com
The seven-transmembrane-spanning protein Smoothened is the central transducer in Hedgehog signaling, a pathway fundamental in development and in cancer. Smoothened is …
Number of citations: 174 www.cell.com
R Angelaud, M Reynolds, C Venkatramani… - … Process Research & …, 2016 - ACS Publications
The development work toward the robust and efficient manufacturing process to vismodegib, the active pharmaceutical ingredient (API) in Erivedge, is described. The optimization of the …
Number of citations: 26 pubs.acs.org
P Leippe - 2018 - edoc.ub.uni-muenchen.de
Light as a trigger is ideal to perturb biological function due to its high spatial and temporal precision. This is evidenced by the ever-expanding arsenal of genetically-encoded optical …
Number of citations: 1 edoc.ub.uni-muenchen.de

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